The primary source of (2S,6R)-Hydroxyketamine is the metabolism of ketamine itself. Ketamine undergoes N-demethylation to form norketamine, which can then be further hydroxylated to produce (2S,6R)-Hydroxyketamine. This metabolic pathway involves various cytochrome P450 enzymes, which facilitate the conversion of ketamine into its metabolites .
(2S,6R)-Hydroxyketamine is classified as a secondary amine and an alcohol due to its hydroxyl group. It belongs to the family of compounds known as arylcyclohexylamines, which are characterized by their cyclohexane structure substituted with an aryl group. The compound's IUPAC name is 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone, and it has a molecular formula of C13H16ClNO2 .
The synthesis of (2S,6R)-Hydroxyketamine typically involves several key steps starting from ketamine:
The synthesis process can vary depending on the desired enantiomeric purity and yield. Recent advancements have focused on optimizing reaction conditions and employing continuous flow reactors for industrial-scale production. Advanced purification techniques such as chromatography are also utilized to isolate high-purity forms of (2S,6R)-Hydroxyketamine .
The molecular structure of (2S,6R)-Hydroxyketamine features a cyclohexanone ring with a hydroxyl group at the 6-position and an amino group at the 2-position. The presence of a chlorine atom on the phenyl ring contributes to its biological activity.
(2S,6R)-Hydroxyketamine can participate in various chemical reactions typical for alcohols and amines:
The compound's reactivity is influenced by its stereochemistry and functional groups. Its interactions with other molecules can lead to significant pharmacological effects, particularly in neurotransmitter modulation .
The mechanism of action for (2S,6R)-Hydroxyketamine primarily involves modulation of glutamatergic neurotransmission. It enhances AMPA receptor-mediated excitatory postsynaptic potentials while simultaneously decreasing intracellular concentrations of D-serine, an NMDA co-agonist. This dual action may contribute to its antidepressant effects by promoting synaptic plasticity and reducing excitotoxicity in neuronal pathways .
(2S,6R)-Hydroxyketamine has promising applications in scientific research, particularly in pharmacology and neuroscience. Its potential therapeutic effects in treating depression make it a candidate for clinical trials aimed at developing new antidepressant therapies that are less addictive than traditional options like ketamine itself . Further studies are ongoing to explore its efficacy and safety profile as a treatment modality for mood disorders and possibly other neurological conditions.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1